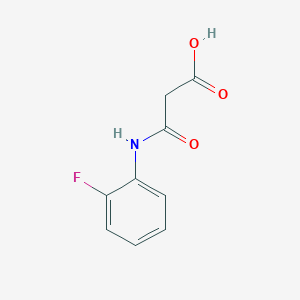
3-(methoxymethoxy)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(methoxymethoxy)benzene-1-sulfonyl chloride is a chemical compound with the molecular formula C8H9ClO4S and a molecular weight of 236.7 g/mol. It is commonly used in scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(methoxymethoxy)benzene-1-sulfonyl chloride typically involves the reaction of 3-(methoxymethoxy)benzene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent quality and yield. The process often includes purification steps such as recrystallization or distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(methoxymethoxy)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the nature of the nucleophile or the specific conditions used. For example, reacting with an amine would yield a sulfonamide, while reacting with an alcohol would produce a sulfonate ester .
Scientific Research Applications
3-(methoxymethoxy)benzene-1-sulfonyl chloride is widely used in various fields of scientific research:
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-(methoxymethoxy)benzene-1-sulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzene-1-sulfonyl chloride: This compound has a similar sulfonyl chloride group but with a trifluoromethyl substituent, which imparts different chemical properties.
3-(Methoxymethyl)benzene-1-sulfonyl chloride: Similar to 3-(methoxymethoxy)benzene-1-sulfonyl chloride but with a methoxymethyl group instead of a methoxymethoxy group.
Uniqueness
This compound is unique due to the presence of the methoxymethoxy group, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable reagent in organic synthesis and other applications.
Properties
CAS No. |
2091662-14-3 |
|---|---|
Molecular Formula |
C8H9ClO4S |
Molecular Weight |
236.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-(Difluoromethyl)-3-pyridyl]methanol](/img/structure/B6170655.png)

